Fenretinide glucuronide monosodium salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The preparation of fenretinide glucuronide monosodium salt involves the glucuronidation of fenretinide. This process typically includes the reaction of fenretinide with glucuronic acid in the presence of a catalyst under controlled conditions. Industrial production methods may involve the use of advanced techniques such as nano-micellar formulations to enhance bioavailability and stability .
化学反応の分析
Fenretinide glucuronide monosodium salt undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Fenretinide glucuronide monosodium salt has a wide range of scientific research applications, including:
作用機序
Fenretinide glucuronide monosodium salt exerts its effects through multiple mechanisms. It inhibits the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This action is mediated through both retinoid-receptor-dependent and retinoid-receptor-independent pathways . The compound selectively accumulates in breast tissue and is particularly effective in inhibiting mammary carcinogenesis . Additionally, it generates reactive oxygen species (ROS) that contribute to its cytotoxic effects .
類似化合物との比較
Fenretinide glucuronide monosodium salt is unique compared to other similar compounds due to its enhanced bioavailability and stability. Similar compounds include:
Fenretinide: The parent compound, known for its anticancer properties.
All-trans retinoic acid (ATRA): Another retinoid with similar anticancer effects but different mechanisms of action.
N-(4-hydroxyphenyl)retinamide (4-HPR): A synthetic analogue of ATRA with reduced side effects and enhanced efficacy.
This compound stands out due to its ability to induce apoptosis through multiple pathways and its potential for use in advanced drug formulations .
特性
分子式 |
C32H40NNaO8 |
---|---|
分子量 |
589.7 g/mol |
IUPAC名 |
sodium;(2S,3S,4S,5R,6S)-6-[4-[[(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoyl]amino]phenoxy]-3,4,5-trihydroxyoxane-2-carboxylate |
InChI |
InChI=1S/C32H41NO8.Na/c1-19(11-16-24-21(3)10-7-17-32(24,4)5)8-6-9-20(2)18-25(34)33-22-12-14-23(15-13-22)40-31-28(37)26(35)27(36)29(41-31)30(38)39;/h6,8-9,11-16,18,26-29,31,35-37H,7,10,17H2,1-5H3,(H,33,34)(H,38,39);/q;+1/p-1/b9-6+,16-11+,19-8+,20-18+;/t26-,27-,28+,29-,31+;/m0./s1 |
InChIキー |
SASCRNMSPJBDPA-MIBKJGKNSA-M |
異性体SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2=CC=C(C=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O)/C)/C.[Na+] |
正規SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2=CC=C(C=C2)OC3C(C(C(C(O3)C(=O)[O-])O)O)O)C)C.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。